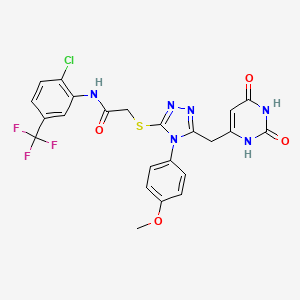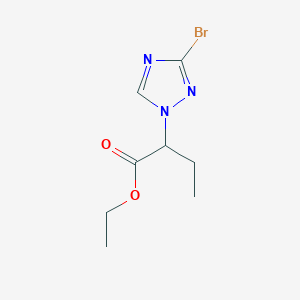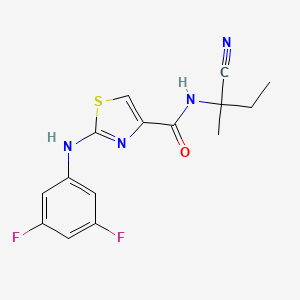
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is a potent inhibitor of the heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A destabilizes these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to inhibit other proteins involved in cancer progression, such as AKT and ERK, further contributing to its anticancer activity.
Biochemische Und Physiologische Effekte
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This selectivity is thought to be due to the higher expression of HSP90 in cancer cells compared to normal cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In preclinical models, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been shown to reduce tumor growth and metastasis, further highlighting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A is complex and requires specialized equipment and expertise, which can make it challenging for some labs to obtain and use.
Zukünftige Richtungen
There are several future directions for research on N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A. Another area of interest is the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, the identification of biomarkers that predict response to N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the evaluation of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in other disease settings, such as neurodegenerative diseases, could provide new avenues for therapeutic intervention.
Synthesemethoden
The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A involves a multistep process that includes the reaction of 3,5-difluoroaniline with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 2-cyanobutan-2-amine. The final product is obtained by reacting the intermediate with 4-cyanobenzoyl chloride. The synthesis of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including NMR, LC-MS, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide A in cancer patients.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-3-15(2,8-18)21-13(22)12-7-23-14(20-12)19-11-5-9(16)4-10(17)6-11/h4-7H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQLWGHVZUNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

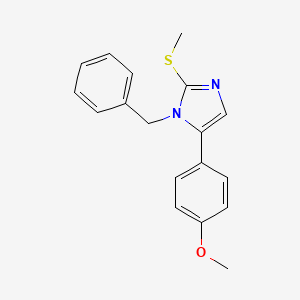
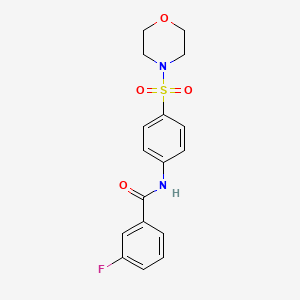
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
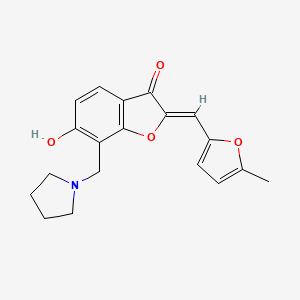
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
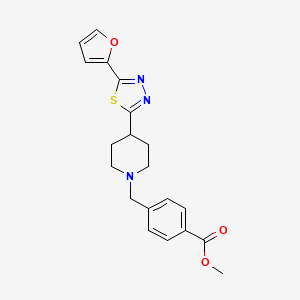
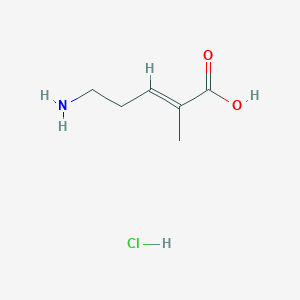
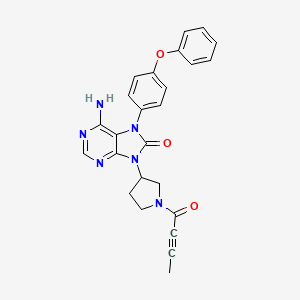
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
